molecular formula C16H25N3O3 B2824318 3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1208727-17-6

3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B2824318
CAS RN: 1208727-17-6
M. Wt: 307.394
InChI Key: KUWSWMGJTKMLGG-UHFFFAOYSA-N
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Description

This compound is identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders .

Scientific Research Applications

Crystal Structure Analysis

Research has detailed the crystal structure of compounds closely related to 3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione, providing insights into their molecular conformations and interactions. For instance, a study by Rohlíček et al. (2010) analyzed the crystal structure of a compound with a similar diazaspiro[4.5]decane structure, revealing intermolecular N—H⋯O hydrogen bonds that link molecules into chains (Rohlíček et al., 2010). Such analyses are crucial for understanding the chemical and physical properties of these compounds.

Pharmacological Evaluation and Molecular Modeling

Several studies have focused on synthesizing and evaluating the pharmacological properties of spirohydantoin derivatives, including their receptor affinity and agonistic or antagonistic activities. For example, Czopek et al. (2016) synthesized new arylpiperazinylpropyl derivatives of spirohydantoins, assessing their affinity towards various receptors and serotonin transporters, with some compounds showing high affinity for serotonin receptors (Czopek et al., 2016). These studies are instrumental in drug development, particularly for neurological and psychological disorders.

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of spirohydantoin compounds, including the target compound, focuses on developing efficient synthesis methods and understanding their chemical behavior. Pardali et al. (2021) developed a simple, fast, and cost-effective synthesis method for a closely related compound, highlighting the potential for facile production of spirohydantoin-based compounds with pharmacological interest (Pardali et al., 2021).

Anticonvulsant Activity

Some derivatives of the target compound have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. Obniska et al. (2006) investigated a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, finding that except for one specific derivative, all others displayed anticonvulsant activity in animal models (Obniska et al., 2006). This highlights the therapeutic potential of spirohydantoin derivatives in treating convulsive disorders.

Mechanism of Action

This compound acts as an inhibitor of RIPK1, a key component of the necroptosis signaling pathway . Necroptosis is a form of programmed cell death involved in various diseases .

properties

IUPAC Name

3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-12-6-5-9-18(10-12)13(20)11-19-14(21)16(17-15(19)22)7-3-2-4-8-16/h12H,2-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWSWMGJTKMLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

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